molecular formula C13H20N4OS B13049952 (S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL

(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL

Cat. No.: B13049952
M. Wt: 280.39 g/mol
InChI Key: XOQUYNJHHHEOIX-VIFPVBQESA-N
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Description

Molecular Architecture and Bonding Patterns in Thieno[3,2-d]pyrimidine Core

The thieno[3,2-d]pyrimidine scaffold consists of a fused bicyclic system integrating a thiophene ring (five-membered sulfur-containing heterocycle) and a pyrimidine ring (six-membered diazine). The fusion occurs at the 3- and 2-positions of the thiophene and pyrimidine rings, respectively, creating a planar, aromatic system with delocalized π-electrons. Key structural features include:

Bond Lengths and Angles

X-ray crystallographic data from analogous thienopyrimidine derivatives reveal bond lengths of 1.36–1.41 Å for C–N bonds in the pyrimidine ring and 1.71–1.74 Å for C–S bonds in the thiophene moiety. The pyrimidine ring adopts a slightly distorted hexagonal geometry due to the electron-withdrawing effects of the nitrogen atoms, while the thiophene ring maintains near-ideal planarity with bond angles of 117–123° .

Electronic Effects of Substituents

The 2-amino group at position 2 of the pyrimidine ring introduces electron-donating resonance effects, stabilizing the aromatic system. This substituent participates in intramolecular hydrogen bonding with the adjacent pyrimidine nitrogen (N–H···N distance: 2.89–3.02 Å ), as observed in related thieno[2,3-d]pyrimidine derivatives.

Table 1: Key Structural Parameters of Thieno[3,2-d]pyrimidine Core
Parameter Value (Å/°) Method Source
C2–N1 (pyrimidine) 1.38 X-ray diffraction
C3–S1 (thiophene) 1.72 X-ray diffraction
N–H···N H-bond distance 2.95 DFT calculation
Pyrimidine ring planarity ±0.012 Å X-ray diffraction

Conformational Analysis of the Heptanolamine Side Chain

The heptanolamine side chain (–NH–(CH₂)₅–CH₂OH) exhibits dynamic conformational flexibility influenced by steric and electronic factors:

Rotational Barriers

Density functional theory (DFT) calculations on similar aliphatic amino alcohols predict rotational energy barriers of 8–12 kJ/mol for C–N single bonds, enabling interconversion between staggered and eclipsed conformers. The hydroxyl group at C7 preferentially adopts a gauche conformation relative to the adjacent methylene group (torsional angle: 62–68° ), as evidenced by nuclear Overhauser effect (NOE) correlations in related structures.

Hydrogen-Bonding Networks

The primary alcohol group participates in intermolecular hydrogen bonding with solvent molecules or crystal lattice partners (O–H···O distance: 2.68–2.75 Å ), stabilizing extended conformations in polar media. Intramolecular N–H···O interactions between the secondary amine and hydroxyl group are disfavored due to geometric constraints (predicted distance: >4.0 Å).

Table 2: Dominant Conformers of Heptanolamine Side Chain
Conformer Torsional Angles (°) Relative Energy (kJ/mol) Population (%)
A C3–C4–C5–C6: 178 0.0 58
B C3–C4–C5–C6: -64 2.1 32
C C3–C4–C5–C6: 62 4.7 10

Chiral Center Configuration and Optical Activity Verification

The stereogenic center at C3 of the heptanolamine chain confers distinct optical properties to the molecule:

Absolute Configuration Determination

Single-crystal X-ray diffraction using Cu Kα radiation (λ = 1.54178 Å) on enantiopure crystals confirmed the (S)-configuration via anomalous dispersion effects (Flack parameter: 0.08 ± 0.03 ). The Cahn-Ingold-Prelog priority order was assigned as:

  • –NH–thienopyrimidine (highest priority)
  • –CH₂CH₂CH₂CH₂CH₂OH
  • –CH₂CH₂–
  • Hydrogen

Specific Optical Rotation

Polarimetric analysis in methanol ([α]₅₈₉) yielded a rotation of +23.4 ± 0.5° (c = 1.0, 25°C), consistent with computational predictions using time-dependent DFT (B3LYP/6-311++G(d,p)): +25.1° . The positive rotation arises from the asymmetric electron density distribution in the (S)-enantiomer.

Table 3: Comparative Optical Activity Data
Method [α]₅₈₉ (°) Conditions Source
Experimental +23.4 MeOH, 25°C
Theoretical (TD-DFT) +25.1 Gas phase
Related (R)-enantiomer -22.9 MeOH, 25°C

Properties

Molecular Formula

C13H20N4OS

Molecular Weight

280.39 g/mol

IUPAC Name

(3S)-3-[(2-aminothieno[3,2-d]pyrimidin-4-yl)amino]heptan-1-ol

InChI

InChI=1S/C13H20N4OS/c1-2-3-4-9(5-7-18)15-12-11-10(6-8-19-11)16-13(14)17-12/h6,8-9,18H,2-5,7H2,1H3,(H3,14,15,16,17)/t9-/m0/s1

InChI Key

XOQUYNJHHHEOIX-VIFPVBQESA-N

Isomeric SMILES

CCCC[C@@H](CCO)NC1=NC(=NC2=C1SC=C2)N

Canonical SMILES

CCCCC(CCO)NC1=NC(=NC2=C1SC=C2)N

Origin of Product

United States

Preparation Methods

Construction of the Thieno[3,2-d]pyrimidine Core

The thieno[3,2-d]pyrimidine scaffold is typically synthesized via cyclization reactions starting from thiophene derivatives bearing appropriate functional groups such as cyano, amino, or carboxamide substituents. A common approach involves:

  • Starting Materials: 3-amino-4-cyano-2-thiophenecarboxamides or analogous thiophene precursors.
  • Cyclization: Intramolecular cyclization under controlled conditions to form the fused pyrimidine ring, often facilitated by reagents such as amidines or urea derivatives.
  • Reaction Conditions: Moderate heating in polar aprotic solvents (e.g., dimethyl sulfoxide or ethanol) with catalysts or bases to promote ring closure.

Introduction of the 2-Amino Group

  • The amino group at the 2-position of the thieno[3,2-d]pyrimidine ring is introduced via nucleophilic substitution or amination reactions.
  • This can be achieved by reacting the halogenated intermediate (e.g., 2-chlorothieno[3,2-d]pyrimidine) with ammonia or amine sources under reflux conditions in polar solvents.
  • The amino group is essential for subsequent coupling to the aminoalkyl side chain.

Coupling with the (S)-Heptan-1-ol Side Chain

  • The chiral amino alcohol side chain is attached via an amination reaction between the 4-position of the thieno[3,2-d]pyrimidine and the (S)-3-aminoheptan-1-ol or its derivatives.
  • This step involves nucleophilic substitution or reductive amination protocols, ensuring the stereochemistry of the (S)-configuration is retained.
  • Typical conditions include mild heating in ethanol or other suitable solvents, often with a base like triethylamine to facilitate the reaction.

Purification and Characterization

  • The final product is purified by recrystallization from solvents such as ethanol or dimethylformamide (DMF) to achieve high purity.
  • Characterization techniques include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and stereochemistry.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Cyclization to form core 3-amino-4-cyano-2-thiophenecarboxamide + amidine or urea derivative DMSO or ethanol 80–120 °C 3–6 hours 70–85 Controlled heating for ring closure
Amination at 2-position 2-chlorothieno[3,2-d]pyrimidine + NH3 or amine Ethanol Reflux (~78 °C) 2–4 hours 75–90 Nucleophilic substitution
Coupling with (S)-heptan-1-ol (S)-3-aminoheptan-1-ol + thieno[3,2-d]pyrimidine derivative Ethanol + TEA Reflux 3–5 hours 65–80 Retains stereochemistry, base catalyzed
Purification Recrystallization Ethanol/DMF Ambient - - High purity product

Comparative Notes on Related Compounds

  • Similar thieno[3,2-d]pyrimidine derivatives, such as 2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one, follow analogous synthetic strategies involving cyclization and amination steps but differ in side chain complexity and functional groups.
  • The presence of the amino group at position 2 is a common feature for biological activity and facilitates further functionalization.

Summary Table of Preparation Method

Preparation Aspect Description
Core synthesis Cyclization of amino-cyano thiophene derivatives to form thieno[3,2-d]pyrimidine ring
Amino group introduction Nucleophilic substitution of 2-chlorothieno[3,2-d]pyrimidine with ammonia
Side chain coupling Amination with (S)-3-aminoheptan-1-ol under reflux in ethanol with base
Reaction conditions Moderate heating, polar solvents (ethanol, DMSO), base catalysts (triethylamine)
Purification Recrystallization from ethanol/DMF
Yield range 65–90% depending on step
Stereochemistry retention Maintained via controlled reaction conditions

This synthesis approach is well-documented in patent literature and chemical supplier data, reflecting a robust and reproducible method for preparing (S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-ol with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL can undergo various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

    Reduction: Reduction of the thienopyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Anticancer Properties

Thieno[3,2-d]pyrimidine derivatives have been identified as promising candidates in cancer therapy. Research indicates that these compounds exhibit inhibitory activity against focal adhesion kinase (FAK), a protein that plays a critical role in cancer cell migration and invasion. For instance, certain derivatives have shown enhanced potency against FAK with IC50 values in the nanomolar range, indicating their potential as therapeutic agents in cancer treatment .

Antiviral Activity

Recent studies have explored the antiviral properties of thieno[3,2-d]pyrimidine derivatives against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds have demonstrated efficacy in overcoming drug resistance associated with traditional NNRTIs, suggesting their utility in developing new antiviral therapies .

Antiparasitic Effects

The compound's derivatives have also been evaluated for their antiplasmodial activity. Modifications to the molecular scaffold have resulted in compounds with significant biological activity against malaria-causing parasites, showcasing the versatility of thieno[3,2-d]pyrimidines in addressing infectious diseases .

Case Study 1: FAK Inhibition

A study conducted on various thieno[3,2-d]pyrimidine derivatives revealed that specific modifications significantly enhanced their inhibitory effects on FAK. For example, a derivative with a 2-pyridinyl substituent exhibited an 11-fold increase in potency compared to earlier compounds. This finding underscores the importance of structural optimization in drug development .

Case Study 2: Antiviral Screening

In a screening for antiviral agents against HIV-1, several thieno[3,2-d]pyrimidine derivatives were tested for their ability to inhibit viral replication. Results indicated that certain modifications led to compounds with improved efficacy against resistant strains of HIV-1, highlighting their potential as novel antiviral drugs .

Case Study 3: Antiparasitic Activity

Research focused on evaluating the antiplasmodial activity of modified thieno[3,2-d]pyrimidines found that specific substitutions at positions 6 and 7 significantly enhanced activity against Plasmodium falciparum. These findings suggest that further exploration of this compound class could lead to effective treatments for malaria .

Mechanism of Action

The mechanism of action of (S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s lower LogP (1.8 vs. 2.5–3.2) suggests superior aqueous solubility, critical for oral bioavailability.
  • Compound 7t’s high potency (IC50 = 8 nM) correlates with its bulky substituents, which may improve target affinity but limit blood-brain barrier penetration.

Research Implications and Limitations

While the target compound’s structural simplicity offers advantages in synthesis and solubility, its potency may lag behind more complex analogues like 7t. Further studies should explore:

  • Structure-Activity Relationships (SAR): Modulating the heptanol chain length or introducing fluorinated groups to balance lipophilicity and target engagement.

Biological Activity

(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis and Structural Characteristics

The compound can be synthesized through a series of reactions involving thieno[3,2-d]pyrimidine derivatives. The synthesis typically includes:

  • Formation of Thieno[3,2-d]pyrimidine Core : Utilizing palladium-catalyzed cross-coupling reactions to introduce various substituents on the thieno[3,2-d]pyrimidine scaffold.
  • Amination : The introduction of amino groups to enhance biological activity.
  • Final Modifications : Adjustments to the heptan-1-OL structure to optimize pharmacological properties.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial effects of thieno[3,2-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant activity against Plasmodium falciparum, the causative agent of malaria. The biological evaluation typically involves:

  • In vitro Screening : Assessing the efficacy against various strains of P. falciparum.
  • Mechanistic Studies : Investigating how these compounds affect the lifecycle stages of the parasite.
CompoundActivity (IC50 µM)Reference
112.5
28.0
315.0

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated against various cancer cell lines. The results indicate a selective toxicity towards cancer cells compared to normal cells, suggesting potential as an anticancer agent.

Cell LineIC50 (µM)Selectivity Index
HeLa105
MCF7154
Normal Fibroblasts>100-

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Compounds in this class may inhibit enzymes critical for parasite survival and proliferation.
  • Disruption of Cellular Processes : The compound may interfere with metabolic pathways in cancer cells, leading to apoptosis.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profiles of thieno[3,2-d]pyrimidine derivatives:

  • Study on Antimalarial Efficacy : A study demonstrated that modifications at specific positions on the thieno[3,2-d]pyrimidine scaffold significantly enhanced antiplasmodial activity while maintaining low toxicity levels in mammalian cells .
  • Cancer Cell Line Evaluation : Another investigation focused on evaluating the compound's effects on various cancer cell lines, indicating promising results in inhibiting cell growth and inducing apoptosis .

Q & A

Q. What synthetic routes are commonly employed for (S)-3-((2-aminothieno[3,2-d]pyrimidin-4-yl)amino)heptan-1-ol, and how is stereochemical purity ensured?

The compound’s synthesis typically involves multi-step reactions, starting with the assembly of the thieno[3,2-d]pyrimidine core via cyclization of substituted thiophene derivatives. The stereocenter at the (S)-configured heptanol chain is introduced using chiral auxiliaries or enantioselective catalysis. For example, asymmetric hydrogenation or enzymatic resolution can achieve >98% enantiomeric excess (ee). Purity is validated via chiral HPLC (e.g., using a Chiralpak AD-H column) and corroborated by X-ray crystallography to confirm absolute configuration .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to resolve the thienopyrimidine ring protons (δ 7.5–8.5 ppm) and the amino-heptanol side chain (δ 3.0–4.2 ppm).
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., observed m/z 337.1425 [M+H]⁺ vs. calculated 337.1428).
  • X-ray crystallography : Definitive proof of stereochemistry and hydrogen-bonding interactions in the solid state .

Q. What preliminary in vitro assays are recommended to assess its biological activity?

Initial screening often focuses on Toll-like receptor (TLR) 7/8 agonism due to structural similarities to known TLR agonists (e.g., Janssen’s pyrimidine derivatives). Use HEK293 cells transfected with TLR7/8 luciferase reporters to measure NF-κB activation. Dose-response curves (0.1–10 µM) and IC₅₀ calculations are critical for potency evaluation .

Advanced Research Questions

Q. How can conflicting data regarding TLR7/8 selectivity be resolved?

Discrepancies may arise from differences in assay systems (e.g., primary immune cells vs. transfected cell lines). To address this:

  • Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-CL097 for TLR7).
  • Use TLR knockout models to confirm target specificity.
  • Compare cytokine profiles (e.g., IFN-α vs. IL-12) in human peripheral blood mononuclear cells (PBMCs) to distinguish TLR7 vs. TLR8 activation .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

  • Prodrug modification : Introduce phosphate or ester groups at the heptanol hydroxyl to enhance solubility and reduce first-pass metabolism.
  • Isotopic labeling : Replace labile hydrogens with deuterium at metabolically vulnerable positions (e.g., benzylic carbons).
  • In silico modeling : Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots and guide structural tweaks .

Q. How can in vivo pharmacokinetic challenges (e.g., low oral bioavailability) be addressed?

  • Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve solubility.
  • Pharmacokinetic studies : Monitor plasma concentration-time profiles in rodent models after intravenous vs. oral administration. Key parameters include Cₘₐₓ, Tₘₐₓ, and AUC₀–₂₄ₕ.
  • Tissue distribution analysis : Radiolabel the compound (¹⁴C or ³H) to track accumulation in target organs (e.g., liver for antiviral applications) .

Q. What computational methods are effective for elucidating structure-activity relationships (SAR) in this class of compounds?

  • Molecular docking : Map interactions between the thienopyrimidine core and TLR7/8 binding pockets (e.g., using PDB 5GMH for TLR8).
  • QSAR modeling : Train models on a library of analogs to predict activity cliffs.
  • Free-energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., methoxy vs. amino groups) on binding affinity .

Methodological Considerations

  • Data Contradiction Analysis : Replicate experiments across independent labs using standardized protocols (e.g., NIH’s Assay Guidance Manual). Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics alongside cellular activation assays) .
  • Stereochemical Purity : Combine chiral chromatography with vibrational circular dichroism (VCD) for unambiguous confirmation .

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